A Comprehensive Technical Guide to Methionyl-Glutamic Acid (H-Met-Glu-OH)
A Comprehensive Technical Guide to Methionyl-Glutamic Acid (H-Met-Glu-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the dipeptide Methionyl-Glutamic Acid (H-Met-Glu-OH), covering its chemical identity, physicochemical properties, a representative synthesis protocol, and its potential biological significance based on the roles of its constituent amino acids.
Chemical Identity and Nomenclature
The full chemical name of the tripeptide H-Met-Glu-OH is Methionyl-glutamic acid . The "H-" at the N-terminus indicates a free amino group, and the "-OH" at the C-terminus signifies a free carboxyl group. This dipeptide is formed through a peptide bond between the carboxyl group of methionine and the amino group of glutamic acid.
The International Union of Pure and Applied Chemistry (IUPAC) name for L-Methionyl-L-glutamic acid is (2S)-2-[[(2S)-2-amino-4-(methylthio)butanoyl]amino]pentanedioic acid .
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 14517-44-3 | [1] |
| Molecular Formula | C10H18N2O5S | [1] |
| Molecular Weight | 278.33 g/mol | [1] |
Representative Experimental Protocol: Synthesis of Methionyl-Glutamic Acid
The following is a representative protocol for the synthesis of Methionyl-glutamic acid, adapted from established methods for peptide synthesis. This method involves the coupling of protected amino acid derivatives followed by deprotection.
Materials:
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N-protected L-Methionine (e.g., Boc-Met-OH)
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L-Glutamic acid dimethyl ester hydrochloride
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Coupling agent (e.g., DCC/HOBt or HATU)
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Base (e.g., Diisopropylethylamine - DIPEA)
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Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
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Deprotection agent (e.g., Trifluoroacetic acid - TFA for Boc group; NaOH for ester hydrolysis)
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Silica (B1680970) gel for column chromatography
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Standard laboratory glassware and purification equipment
Procedure:
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Coupling Reaction:
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Dissolve N-protected L-Methionine and L-Glutamic acid dimethyl ester hydrochloride in an appropriate solvent (e.g., DMF).
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Add the base (DIPEA) to neutralize the hydrochloride salt.
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Add the coupling agent (e.g., HATU) to the reaction mixture and stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Upon completion, quench the reaction and perform a standard aqueous workup to extract the protected dipeptide.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection:
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N-terminal deprotection: Treat the purified, protected dipeptide with a deprotection agent suitable for the chosen protecting group (e.g., 20% TFA in DCM for a Boc group) to remove the N-terminal protecting group.
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C-terminal deprotection: Subsequently, hydrolyze the methyl esters of the glutamic acid residue using a mild base (e.g., 1M NaOH) to yield the free carboxyl groups.
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Neutralize the reaction mixture and purify the final product, H-Met-Glu-OH, using techniques such as ion-exchange chromatography or preparative HPLC.
-
-
Characterization:
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Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
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Biological Significance and Signaling Pathways
While specific signaling pathways for the dipeptide H-Met-Glu-OH have not been extensively studied, its biological role can be inferred from the functions of its constituent amino acids, L-methionine and L-glutamic acid. Both are crucial molecules in cellular metabolism and neurotransmission.
L-Methionine is an essential amino acid with a key role in protein synthesis and as a precursor for other sulfur-containing compounds like cysteine and taurine. It is also the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell, which is vital for the methylation of DNA, RNA, proteins, and lipids.[2][3]
L-Glutamic acid is a non-essential amino acid and the most abundant excitatory neurotransmitter in the central nervous system.[4][5] It plays a critical role in learning and memory through its interaction with glutamate (B1630785) receptors (iGluRs and mGluRs).[6] Glutamate is also a key player in cellular metabolism, linking amino acid and carbohydrate metabolism through the citric acid cycle.[7]
The dipeptide H-Met-Glu-OH could potentially act as a neuromodulator, be involved in specific metabolic pathways, or serve as a transport form for these amino acids. For instance, methionine's metabolite, homocysteine, is known to interact with glutamatergic receptors.[8]
Below is a diagram illustrating the metabolic relationship between methionine, glutamic acid, and their dipeptide.
References
- 1. 14517-44-3 CAS MSDS (H-MET-GLU-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Amino Acids - Alanine [biology.arizona.edu]
- 3. Methionine - Wikipedia [en.wikipedia.org]
- 4. Glutamic acid | Neurotransmitter, Protein Synthesis, Metabolism | Britannica [britannica.com]
- 5. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
